N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea
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Overview
Description
N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a phenyl ring, which is further substituted with a phenyldiazenyl group (-N=N-Ph)
Mechanism of Action
Mode of Action
It’s known that azo compounds can undergo photoisomerization , which could potentially influence their interaction with biological targets.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have antimicrobial effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . Additionally, the compound’s photoisomerization behavior could potentially be influenced by light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea typically involves the reaction of phenyl isothiocyanate with 4-(phenyldiazenyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the phenyldiazenyl group can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(4-nitrophenyl)thiourea
- 1-phenyl-3-(4-aminophenyl)thiourea
- 1-phenyl-3-(4-methylphenyl)thiourea
Uniqueness
N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in redox reactions and form stable complexes with metal ions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-phenyl-3-(4-phenyldiazenylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBDSKMOYXNXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401039804 |
Source
|
Record name | Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401039804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086228-35-4 |
Source
|
Record name | Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401039804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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